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Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

acyclic monoterpenoid, 6-methyl-5-hepten-2-ol. This compound is of interest in various fields,

including organic synthesis, flavor and fragrance chemistry, and the study of insect

pheromones. A thorough understanding of its spectroscopic characteristics is essential for its

identification, quantification, and quality control. This document presents its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-methyl-5-hepten-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H1 ~1.18 Doublet ~6.2

H2 ~3.78 Sextet ~6.2

H3 ~1.45-1.60 Multiplet

H4 ~2.05 Quartet ~7.5

H5 ~5.10
Triplet of quartets

(unresolved)
~7.1, ~1.4

H7 ~1.68 Singlet

H8 ~1.60 Singlet

OH Variable Broad Singlet

¹³C NMR (Carbon-13 NMR) Data[1]

Carbon Atom Chemical Shift (ppm)

C1 23.4

C2 67.8

C3 38.8

C4 22.8

C5 124.7

C6 131.5

C7 25.7

C8 17.6

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3360 Strong, Broad O-H stretch (alcohol)

~2968, ~2925, ~2870 Strong C-H stretch (alkane)

~1670 Weak C=C stretch (alkene)

~1450, ~1375 Medium C-H bend (alkane)

~1120 Strong
C-O stretch (secondary

alcohol)

~830 Medium =C-H bend (alkene)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

128 <5 [M]⁺ (Molecular Ion)

110 ~10 [M - H₂O]⁺

95 ~20 [M - H₂O - CH₃]⁺

81 ~30

69 ~50

43 100 [C₃H₇]⁺ or [CH₃CO]⁺

41 ~70 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
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1. Sample Preparation:

Dissolve approximately 10-20 mg of 6-methyl-5-hepten-2-ol in 0.6-0.8 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to

remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent

does not contain it.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-150 ppm.
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Number of Scans: 512-1024 (or more, depending on concentration).

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
1. Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

2. Background Spectrum:

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

3. Sample Analysis:

Place a small drop of neat 6-methyl-5-hepten-2-ol directly onto the center of the ATR

crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

4. Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)
1. Sample Preparation:
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Prepare a dilute solution of 6-methyl-5-hepten-2-ol in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

2. GC Conditions:

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Hold: Hold at 200 °C for 5 minutes.

3. MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-350.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 6-methyl-5-hepten-2-ol.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Dilution)

IR Spectroscopy
(Functional Group ID)

Mass Spectrometry
(Molecular Weight & Formula)

¹H NMR Spectroscopy
(Proton Framework)

¹³C NMR Spectroscopy
(Carbon Skeleton)

Data Integration & Structure Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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